5-Pentylcyclohexane-1,3-dione vs. Sulcotrione: HPPD Inhibition Potency (I50app)
A 2-acyl-cyclohexane-1,3-dione congener with a C11 alkyl side chain (compound 5d), which structurally incorporates a 5-pentyl substituent, exhibited an I50app value of 0.18 ± 0.02 μM against plant HPPD, surpassing the potency of the commercial triketone herbicide sulcotrione (I50app = 0.25 ± 0.02 μM) in the same assay [1]. This represents a 28% improvement in inhibitory concentration. The SAR analysis confirmed that an 11-carbon side chain is optimal for HPPD inhibition, with deviations in chain length or introduction of additional ring substituents diminishing activity [1].
| Evidence Dimension | HPPD enzyme inhibition (I50app) |
|---|---|
| Target Compound Data | I50app = 0.18 ± 0.02 μM (compound 5d, a 2-acyl congener of 5-pentylcyclohexane-1,3-dione) |
| Comparator Or Baseline | Sulcotrione: I50app = 0.25 ± 0.02 μM |
| Quantified Difference | 0.07 μM lower I50app (28% more potent) |
| Conditions | Plant HPPD enzyme inhibition assay |
Why This Matters
This data directly positions the 5-pentyl scaffold as a more potent HPPD inhibitor than the established commercial herbicide sulcotrione, a key differentiator for researchers optimizing lead compounds in herbicide development.
- [1] Ooka, J. K., Correia, M. V., Scotti, M. T., Fokoue, H. H., Yamaguchi, L. F., Kato, M. J., Dayan, F. E., & Owens, D. K. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Multidisciplinary Digital Publishing Institute. View Source
